molecular formula C14H10Cl2O2 B12047322 (5-Chloro-2-hydroxy-4-methylphenyl) (4-chlorophenyl) ketone CAS No. 94134-54-0

(5-Chloro-2-hydroxy-4-methylphenyl) (4-chlorophenyl) ketone

Cat. No.: B12047322
CAS No.: 94134-54-0
M. Wt: 281.1 g/mol
InChI Key: QLDYVILRXZAYKD-UHFFFAOYSA-N
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Description

(5-Chloro-2-hydroxy-4-methylphenyl) (4-chlorophenyl) ketone is an organic compound with the molecular formula C14H10Cl2O2 It is characterized by the presence of two chlorophenyl groups and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-hydroxy-4-methylphenyl) (4-chlorophenyl) ketone typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to maintain precise control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-hydroxy-4-methylphenyl) (4-chlorophenyl) ketone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce secondary alcohols .

Scientific Research Applications

(5-Chloro-2-hydroxy-4-methylphenyl) (4-chlorophenyl) ketone has several applications in scientific research:

Mechanism of Action

The mechanism by which (5-Chloro-2-hydroxy-4-methylphenyl) (4-chlorophenyl) ketone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloro-2-hydroxyphenyl) (4-chlorophenyl) ketone
  • (5-Chloro-2-hydroxy-4-methylphenyl) (1H-pyrazol-4-yl)methanone
  • (5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl) (4-chlorophenyl)methanone

Uniqueness

(5-Chloro-2-hydroxy-4-methylphenyl) (4-chlorophenyl) ketone is unique due to its specific substitution pattern and the presence of both hydroxyl and ketone functional groups. This combination imparts distinct chemical reactivity and potential for diverse applications .

Properties

IUPAC Name

(5-chloro-2-hydroxy-4-methylphenyl)-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c1-8-6-13(17)11(7-12(8)16)14(18)9-2-4-10(15)5-3-9/h2-7,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLDYVILRXZAYKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C(=O)C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90240716
Record name (5-Chloro-2-hydroxy-4-methylphenyl) (4-chlorophenyl) ketone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94134-54-0
Record name (5-Chloro-2-hydroxy-4-methylphenyl)(4-chlorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94134-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Chloro-2-hydroxy-4-methylphenyl) (4-chlorophenyl) ketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094134540
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5-Chloro-2-hydroxy-4-methylphenyl) (4-chlorophenyl) ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90240716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-chloro-2-hydroxy-4-methylphenyl) (4-chlorophenyl) ketone
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Record name (5-CHLORO-2-HYDROXY-4-METHYLPHENYL) (4-CHLOROPHENYL) KETONE
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